1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
The compound “1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “4-Methoxyphenyl” part suggests the presence of a phenyl ring (a six-membered carbon ring typical in many organic compounds) with a methoxy group (-O-CH3) attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as cyclization of diamine derivatives, the Ugi reaction, and ring opening of aziridines .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectroscopy, as well as density functional theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactivity of a compound like this could be influenced by factors such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability would typically be determined experimentally. Computational methods can also provide estimates for these properties .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The 1,2,3-triazole moiety serves as a versatile scaffold in medicinal chemistry. Researchers have explored derivatives of this compound for their potential pharmacological activities. Specifically, the pyrazole ring, present in our compound, has been associated with anti-inflammatory, analgesic, vasodilator, and antidepressant properties. Additionally, it plays a crucial role in drug discovery, making it an attractive pharmacophore .
Anticancer Agents
Compounds containing the pyrazole ring have shown promise in cancer treatment. Researchers have investigated their cytotoxic effects and potential as antitumor agents. The unique structure of our compound, with its triazole and hydrazone components, may contribute to its activity against cancer cells .
Antimicrobial Activity
Hydrazones, including our compound, exhibit antimicrobial properties. They have been studied for their effectiveness against bacteria, fungi, and other pathogens. The presence of the methoxyphenyl group in our compound could enhance its antimicrobial potential .
Antiviral Agents
Given the global importance of antiviral drugs, compounds like ours are of interest. Researchers have explored the antiviral activity of hydrazones, and our compound’s unique structure warrants investigation in this context .
Antiplatelet and Cardiovascular Applications
Hydrazones have been associated with cardioprotective effects. They may influence platelet aggregation and vascular health. Investigating our compound’s impact on platelet function and cardiovascular parameters could reveal valuable insights .
X-ray Diffraction Studies
The newly synthesized heterocycle derived from our compound was confirmed through X-ray diffraction. Such studies provide critical information about molecular structures, crystal packing, and intermolecular interactions. Researchers can use this data to optimize synthesis and understand the compound’s behavior .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFJODEOCNRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
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